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molecular formula C8H5F2NO B8572603 2,5-Difluoro-4-(hydroxymethyl)benzonitrile CAS No. 433940-03-5

2,5-Difluoro-4-(hydroxymethyl)benzonitrile

Cat. No. B8572603
M. Wt: 169.13 g/mol
InChI Key: IJSKDLIEYWUZRK-UHFFFAOYSA-N
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Patent
US09096500B2

Procedure details

To a stirred solution of 2,5-difluoro-4-(hydroxymethyl)benzonitrile (Preparation 21, 390 mg, 2.30 mmol) in DCM (12 mL) was added phosphorus tribromide (0.238 mL, 2.53 mmol). The mixture was stirred at room temperature for 18 hours. The reaction mixture was then diluted with DCM to 30 mL and washed with saturated aqueous sodium bicarbonate (30 mL). The organic layer was dried over sodium sulphate, and evaporated to afford the title compound as a yellow oil, which was used in the next step without further purification (530 mg, 99%).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
0.238 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([CH2:10]O)[C:7]([F:12])=[CH:6][C:3]=1[C:4]#[N:5].P(Br)(Br)[Br:14]>C(Cl)Cl>[F:1][C:2]1[CH:9]=[C:8]([CH2:10][Br:14])[C:7]([F:12])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)CO)F
Name
Quantity
0.238 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C#N)C=C(C(=C1)CBr)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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